molecular formula C15H32O5 B14190771 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol CAS No. 834861-01-7

2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol

Cat. No.: B14190771
CAS No.: 834861-01-7
M. Wt: 292.41 g/mol
InChI Key: ZPKLWTHCWNGHKL-UHFFFAOYSA-N
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Description

2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group

Preparation Methods

The synthesis of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves several steps. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction of this acid with a boron reducing agent followed by hydrolysis and acidification produces the target compound .

Chemical Reactions Analysis

2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide stability and flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects in different applications .

Comparison with Similar Compounds

2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.

Properties

CAS No.

834861-01-7

Molecular Formula

C15H32O5

Molecular Weight

292.41 g/mol

IUPAC Name

1,3-bis[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol

InChI

InChI=1S/C15H32O5/c1-14(2,3)19-9-7-17-11-13(16)12-18-8-10-20-15(4,5)6/h13,16H,7-12H2,1-6H3

InChI Key

ZPKLWTHCWNGHKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOCC(COCCOC(C)(C)C)O

Origin of Product

United States

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